1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea
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Overview
Description
1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloropyrazine ring and a cyclopropylpropyl group attached to a urea moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Synthesis of 5-chloropyrazine-2-carboxylic acid: This can be achieved by chlorination of pyrazine-2-carboxylic acid.
Conversion to 5-chloropyrazine-2-carboxylate: The carboxylic acid is esterified using methanol and an acid catalyst to form methyl 5-chloropyrazine-2-carboxylate.
Reduction to 5-chloropyrazin-2-yl)methanol: The ester is reduced using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at 0°C.
Formation of 5-chloropyrazin-2-yl)methyl methanesulfonate: The alcohol is converted to the mesylate using methanesulfonyl chloride and triethylamine in dichloromethane.
Final coupling step: The mesylate is reacted with 3-(2-cyclopropylpropyl)urea under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The chloropyrazine ring can be oxidized under strong oxidative conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyrazine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of pyrazine-2,5-dicarboxylic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyrazin-2-yl)-5-methyl-1,3,4-oxadiazole
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea is unique due to its specific combination of a chloropyrazine ring and a cyclopropylpropyl group attached to a urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[(5-chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c1-8(9-2-3-9)4-16-12(18)17-6-10-5-15-11(13)7-14-10/h5,7-9H,2-4,6H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVMNZMXYBYWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CN=C(C=N1)Cl)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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